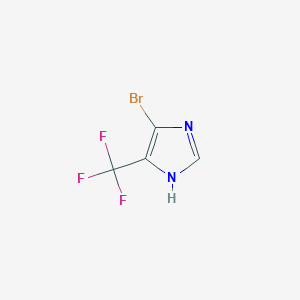

5-Bromo-4-(trifluoromethyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Derivatives in Advanced Organic Synthesis

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This structure is a fundamental building block in both nature and synthetic chemistry. chemicalbook.comsolubilityofthings.com Imidazole derivatives are integral to many natural compounds, including the amino acid histidine and the hormone histamine (B1213489). chemicalbook.com

In the realm of medicinal chemistry, the imidazole nucleus is a privileged scaffold found in numerous commercialized drugs, such as the tyrosine kinase inhibitor Nilotinib and the histamine H2 receptor antagonist Cimetidine. chemicalbook.com The versatility of the imidazole ring allows it to interact with a wide range of biological targets through various non-covalent interactions. Furthermore, imidazole-based compounds have applications beyond medicine, serving as metal-complexing agents, catalysts for ester hydrolysis, components of ionic liquids, and monomers for synthetic polymers. chemicalbook.com Imidazole-derived N-heterocyclic carbenes are also widely used as ligands in metal-mediated catalysis. chemicalbook.com

Role of Trifluoromethylated and Halogenated Heterocycles in Medicinal and Materials Science Research

The introduction of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into heterocyclic compounds is a well-established strategy in modern drug design. The trifluoromethyl group can significantly alter the physicochemical properties of a parent molecule. chemsrc.com Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. ontosight.ai The C-F bond is one of the strongest in organic chemistry, contributing to the high stability of the trifluoromethyl group. ontosight.ai It is estimated that approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom. ontosight.ai

Similarly, halogenated heterocycles, containing elements like bromine, chlorine, or iodine, are crucial intermediates in synthetic chemistry. ossila.com The presence of a halogen atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. ossila.com In materials science, halogenation plays a key role in engineering functional materials. The ability of heavier halogens like bromine and iodine to form "halogen bonds"—a type of non-covalent interaction—can be used to control the self-assembly of molecules into well-defined supramolecular structures like liquid crystals, gels, and polymers. sigmaaldrich.comresearchgate.net

Structural Characteristics and Positional Isomerism of 5-Bromo-4-(trifluoromethyl)-1H-imidazole

The structure of this compound features a bromine atom at position 5 and a trifluoromethyl group at position 4 of the 1H-imidazole ring. The properties of this compound are dictated by the interplay of these components.

A key structural aspect of 1H-imidazoles substituted at the 4 and 5 positions is the phenomenon of annular tautomerism. The proton on the ring nitrogen can reside on either nitrogen atom. This rapid proton transfer means that this compound exists in equilibrium with its tautomer, 4-Bromo-5-(trifluoromethyl)-1H-imidazole. researchgate.net For this reason, the two names are often used interchangeably in chemical literature unless one of the nitrogen atoms is substituted, which locks the molecule into a single isomeric form. ossila.com

While specific experimental data for this compound is not widely reported, its fundamental properties can be calculated, and data for closely related isomers are available, providing context for its expected chemical behavior.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reported/Predicted Properties |

|---|---|---|---|---|

| This compound | N/A | C4H2BrF3N2 | 214.97 | Properties are expected to be similar to its tautomer. |

| 4-Bromo-5-(trifluoromethyl)-1H-imidazole | N/A | C4H2BrF3N2 | 214.97 | Tautomer of the primary compound. |

| 2-Bromo-5-(trifluoromethyl)-1H-imidazole | 219535-00-9 | C4H2BrF3N2 | 214.97 | Boiling Point: 257.3 °C (Predicted) chemicalbook.com |

| 4-Bromo-1-(trifluoromethyl)-1H-imidazole | 2253632-50-5 | C4H2BrF3N2 | 214.97 | Boiling Point: 199.2 °C (Predicted) chemicalbook.com |

| 4-(Trifluoromethyl)-1H-imidazole | 33468-69-8 | C4H3F3N2 | 136.08 | Also known as 5-(Trifluoromethyl)-1H-imidazole. ossila.com |

Properties

IUPAC Name |

4-bromo-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAQQAXRVFYODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442757 | |

| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219534-99-3 | |

| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Strategies for 5-Bromo-4-(trifluoromethyl)-1H-imidazole

Direct synthesis strategies focus on constructing the imidazole (B134444) ring from acyclic precursors or through transformations that install the key functional groups in a concerted manner.

The formation of the imidazole ring from open-chain precursors is a fundamental strategy in heterocyclic chemistry. For 4-(trifluoromethyl)-1H-imidazole derivatives, one notable method involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia (B1221849). nih.gov This process yields 4-trifluoromethyl-3,4-dihydroimidazoles, which can be subsequently dehydrated to form the aromatic 4-trifluoromethylimidazole ring in high yields. nih.gov This ring transformation occurs through a regioselective attack of ammonia on the C-2 position of the oxazolium ring. nih.gov While this method directly yields the 4-CF3 imidazole scaffold, the incorporation of the 5-bromo substituent would require a subsequent bromination step, as discussed in the next section.

Another conceptual approach involves the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF3CN). This strategy has been successfully employed for the synthesis of 5-trifluoromethyl 1,2,4-triazoles, demonstrating the utility of CF3CN in building trifluoromethylated heterocycles. nih.gov Adapting such a strategy for imidazoles would require a suitable three-atom component to react with a trifluoromethylated two-atom synthon.

A more common and direct route to this compound involves the electrophilic bromination of the readily available 4-(trifluoromethyl)-1H-imidazole precursor. ossila.comsigmaaldrich.com The imidazole ring is susceptible to electrophilic substitution, and the position of substitution is governed by the electronic properties of the existing substituents.

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic attack. However, it directs incoming electrophiles to the C-5 position. The nitrogen atom at position 3 deactivates the C-2 position, and the -CF3 group at C-4 strongly deactivates the C-5 position to a lesser extent than the C-2 position, making C-5 the most likely site for substitution.

Standard brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent can be employed. The reaction typically proceeds under mild conditions to regioselectively yield the 5-bromo product. This strategy is analogous to the bromination of other substituted imidazoles, where regioselectivity is controlled by the electronic nature of the substituents on the ring. google.com

Advanced Trifluoromethylation Techniques for Imidazole Ring Systems

The synthesis of the key intermediate, 4-(trifluoromethyl)-1H-imidazole, benefits significantly from modern trifluoromethylation methods. The introduction of the trifluoromethyl group is crucial as it imparts unique properties such as increased metabolic stability and lipophilicity to molecules. beilstein-journals.orgrsc.org Transition metal-catalyzed reactions have become indispensable for forming C-CF3 bonds efficiently. rsc.orgbeilstein-journals.org

Transition metals like copper, palladium, and nickel have emerged as powerful catalysts for trifluoromethylation reactions, operating through various mechanisms including cross-coupling and direct C-H functionalization. beilstein-journals.orgresearchgate.net

Copper-catalyzed trifluoromethylation is a widely used and cost-effective method for introducing the CF3 group into aromatic and heteroaromatic systems. beilstein-journals.org These reactions can utilize a range of trifluoromethyl sources, including nucleophilic (e.g., TMSCF₃, PhSO₂CF₃), electrophilic (e.g., Togni's or Umemoto's reagents), and radical precursors. beilstein-journals.orgnih.gov

For the synthesis of a precursor to this compound, a 5-bromo-1H-imidazole could theoretically undergo copper-mediated trifluoromethylation at the C-4 position. Copper-catalyzed cross-coupling reactions often involve the reaction of an aryl halide with a trifluoromethylating agent. For instance, aryl iodides and activated aryl bromides can be efficiently trifluoromethylated using a "CuCF₃" species generated in situ from reagents like phenyl trifluoromethyl sulfoxide. organic-chemistry.org Another approach is the trifluoromethylation of (hetero)aryl boronic acids, which can be achieved with copper catalysts in combination with electrophilic CF₃⁺ reagents. rsc.org The direct C-H trifluoromethylation of imidazoheterocycles using Togni's reagent and a copper(I) catalyst has also been demonstrated, offering a more atom-economical route. researchgate.net

Table 1: Examples of Copper-Mediated Trifluoromethylation Reactions

| Substrate Type | CF3 Source | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Aryl Iodides | CF₃CO₂Na | CuI / Ag₂O | Ligand-free decarboxylative trifluoromethylation. beilstein-journals.org |

| Arylboronic Acids | Togni's Reagent | Cu(OAc)₂ | Merger of photoredox and Cu catalysis for high yields. beilstein-journals.orgnih.gov |

| Aryl Diazonium Salts | TMSCF₃ | CuSCN | Mild conditions, analogous to Sandmeyer reaction. beilstein-journals.org |

| Imidazopyridines | Togni's Reagent | CuI / K₃PO₄ | Direct C-H trifluoromethylation at room temperature. researchgate.net |

Palladium and nickel catalysts offer powerful alternatives for trifluoromethylation, often with broad substrate scopes and high functional group tolerance. researchgate.net Palladium-catalyzed trifluoromethylation of aryl chlorides, a significant breakthrough, allows for the conversion of a wide range of substrates under mild conditions. nih.govmit.edu This is particularly valuable as aryl chlorides are often more accessible and less expensive than the corresponding bromides or iodides.

The catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with a trifluoromethyl source or reductive elimination from a high-valent metal-CF₃ complex. Various ligands, particularly bulky biaryl phosphines, are crucial for facilitating the catalytic process. beilstein-journals.orgmit.edu

More recently, palladium and nickel have been used for the direct C-H trifluoromethylation of arenes using electrophilic CF₃ sources or radical pathways. beilstein-journals.orgresearchgate.net Computational and experimental studies suggest that these reactions can proceed without involving radical species, potentially through intermediates like difluorocarbenes, followed by a unique arylCF₂-F reductive elimination. researchgate.net

Table 2: Palladium and Nickel-Catalyzed Trifluoromethylation Approaches

| Catalyst System | Substrate Type | CF3 Source | Key Features |

|---|---|---|---|

| Palladium / Biaryl Phosphine Ligand | Aryl Chlorides | (Trifluoromethyl)triethylsilane (TESCF₃) | Mild conditions, broad functional group tolerance. beilstein-journals.orgnih.gov |

| Palladium(II) Acetate | Arenes (C-H Activation) | Umemoto's Reagent | Requires additives like TFA and Cu(OAc)₂. beilstein-journals.org |

| Nickel / Ligand | Arenes (C-H Activation) | CF₃I | High selectivity for C-H trifluoromethylation. researchgate.net |

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic substrate. However, the trifluoromethyl anion (CF3-) itself is a highly transient and challenging species to handle directly. wikipedia.org To overcome this, reagents have been developed that act as effective surrogates.

One of the most widely used reagents for this purpose is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. wikipedia.org Its activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), generates a pentacoordinate silicon species that can deliver the CF3 nucleophile to an electrophilic carbon atom, such as a carbonyl group or an imine. wikipedia.org While direct nucleophilic trifluoromethylation on the imidazole ring is less common, this approach is crucial for creating trifluoromethylated building blocks that can later be used to construct the imidazole ring.

Table 1: Key Reagents in Nucleophilic Trifluoromethylation

| Reagent Name | Chemical Formula | Activating Agent | Typical Substrates |

|---|---|---|---|

| Ruppert-Prakash Reagent | (CH3)3SiCF3 | Fluoride source (e.g., TBAF) | Carbonyl compounds, imines |

Electrophilic Trifluoromethylation Reagents and Mechanisms

Electrophilic trifluoromethylation introduces a "CF3+" synthon to a nucleophilic substrate, such as an electron-rich heterocycle. This has become a prominent strategy due to the development of stable and effective reagents. brynmawr.edubeilstein-journals.org These reagents typically feature a CF3 group attached to a highly electronegative atom, rendering the trifluoromethyl moiety susceptible to nucleophilic attack.

Prominent classes of electrophilic trifluoromethylating agents include hypervalent iodine compounds and sulfonium (B1226848) salts. brynmawr.edubeilstein-journals.org

Togni's Reagents: These are hypervalent iodine reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. They are known for their stability and broad applicability in trifluoromethylating a wide range of nucleophiles, including phenols, thiols, and heterocycles. brynmawr.eduacs.orgnih.gov The reaction mechanism is believed to involve the attack of the nucleophile on the iodine atom, followed by reductive elimination of the CF3 group.

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They function as potent electrophilic CF3 sources and have been successfully used for the trifluoromethylation of various substrates, including arenes and heteroarenes. brynmawr.edubeilstein-journals.org

The direct electrophilic trifluoromethylation of an imidazole ring is a viable pathway for creating the 4-(trifluoromethyl)imidazole core, which can then be further functionalized.

Table 2: Common Electrophilic Trifluoromethylation Reagents

| Reagent Class | Example Reagent | Key Feature |

|---|---|---|

| Hypervalent Iodine | Togni's Reagent I | Bench-stable solid, broad substrate scope |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation utilizes the trifluoromethyl free radical (•CF3) to functionalize organic molecules. rsc.org This approach is advantageous as it often allows for the direct C-H functionalization of heterocycles without the need for pre-functionalized substrates like organohalides. researchgate.net

Several reagents and methods can generate the •CF3 radical:

Trifluoroiodomethane (CF3I): In the presence of a radical initiator such as triethylborane (B153662) or under photochemical conditions, CF3I undergoes homolytic cleavage to produce the •CF3 radical. wikipedia.org This method is highly effective for the trifluoromethylation of arenes and heterocycles. wikipedia.orgacs.org

Sodium Trifluoromethanesulfinate (CF3SO2Na): Known as the Langlois reagent, this compound can generate •CF3 radicals in the presence of an oxidant, such as tert-butyl hydroperoxide (tBuOOH). wikipedia.orgresearchgate.net

Photochemical Methods: Irradiation of suitable precursors, such as CF3I or bis(trifluoroacetyl) peroxide, can efficiently generate trifluoromethyl radicals for addition to aromatic and heteroaromatic systems. wikipedia.orgacs.orgacs.org

These radical pathways provide a powerful and direct route to introduce the CF3 group onto an imidazole ring system. researchgate.net

Imidazole Ring Formation and Functionalization with Trifluoromethyl and Bromo Substituents

The synthesis of this compound can be achieved by two general strategies: (1) constructing the imidazole ring with the trifluoromethyl group already in place, followed by bromination, or (2) performing a cycloaddition reaction that directly incorporates the necessary substituents. The subsequent bromination is typically an electrophilic aromatic substitution reaction on the electron-rich imidazole ring. acs.org

Cycloaddition Reactions in Imidazole Synthesis

Cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings like imidazole in a convergent and often stereoselective manner. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The [3+2] cycloaddition, a reaction between a three-atom component and a two-atom component, is a cornerstone of five-membered heterocycle synthesis. organic-chemistry.orgresearchgate.net This methodology can be applied to form the imidazole ring with a trifluoromethyl substituent.

One such strategy involves the reaction of β-trifluoromethyl enones with amidines. acs.org In this approach, the enone acts as the three-carbon backbone, and the amidine provides the two nitrogen atoms required for the imidazole ring. The initial cyclization often yields a trifluoromethylated 2-imidazoline, which can then be oxidized in a subsequent step to afford the aromatic imidazole. acs.org Another powerful method involves the reaction of in situ generated nitrile imines with various dipolarophiles, which has been used to create a range of trifluoromethylated pyrazoles and triazoles, demonstrating the versatility of this approach for heterocycle synthesis. mdpi.comacs.org

A prominent subclass of [3+2] cycloadditions is the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves a 1,3-dipole, a molecule with a delocalized four-electron π-system over three atoms, and a dipolarophile, typically an alkene or alkyne. wikipedia.org

The synthesis of trifluoromethyl-imidazoles can be achieved through the reaction of mesoionic compounds, such as 4-trifluoroacetyl-1,3-oxazolium-5-olates, with ammonia. nih.gov In this ring transformation, the mesoionic oxazoliumolate acts as the 1,3-dipole precursor, which reacts with ammonia to form a dihydroimidazole (B8729859) intermediate that subsequently dehydrates to the final 4-trifluoromethylimidazole. nih.gov Furthermore, reactions involving imidazole N-oxides as 1,3-dipoles with electron-deficient alkenes represent another pathway, often proceeding through a stepwise mechanism to yield highly functionalized heterocyclic systems. researchgate.net These strategies provide elegant and efficient routes to the core 4-(trifluoromethyl)-1H-imidazole structure, which is the direct precursor to the target compound via bromination. acs.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single pot, offer an efficient and atom-economical route to highly substituted imidazoles. bohrium.comnih.gov The synthesis of a 4-(trifluoromethyl)-1H-imidazole precursor via an MCR would typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt as the source of the imidazole nitrogens. bohrium.comrsc.org To incorporate the trifluoromethyl group at the C4 position, a trifluoromethylated dicarbonyl precursor, such as 3,3,3-trifluoro-1-phenylpropane-1,2-dione, could be utilized.

Various catalytic systems have been developed to enhance the efficiency and selectivity of these reactions. Lewis acids and solid-supported acid catalysts are particularly effective. For instance, fluoroboric acid-derived catalysts have demonstrated high efficacy in promoting both three-component and four-component reactions to yield tri- and tetrasubstituted imidazoles, respectively. rsc.org

Table 1: Catalytic Systems in Multicomponent Imidazole Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| HBF₄–SiO₂ | 1,2-diketone, aldehyde, ammonium salt | 2,4,5-Trisubstituted imidazole | Recyclable, high yield, solvent-free conditions possible | rsc.org |

| Zn(BF₄)₂ | 1,2-diketone, aldehyde, amine, ammonium acetate | 1,2,4,5-Tetrasubstituted imidazole | High selectivity for tetrasubstituted product | rsc.org |

Oxidative Cyclization and Dehydrogenation Protocols

Oxidative cyclization provides another powerful route to the imidazole core. This methodology often involves the cyclization of a linear precursor followed by an oxidation step to form the aromatic imidazole ring. A plausible pathway begins with the reaction of a β-trifluoromethyl enone with an amidine. This iodide-promoted [3+2] cyclization yields a trifluoromethylated 2-imidazoline intermediate. acs.org Subsequent dehydrogenation (oxidation) of the imidazoline (B1206853) furnishes the desired aromatic 4-(trifluoromethyl)-1H-imidazole. acs.org

Various oxidizing agents can be employed for the final aromatization step. Iodine-mediated oxidative cyclization is a well-established method for forming related trifluoromethyl-substituted heterocycles from acyclic precursors. nih.govnih.gov This approach is valued for its operational simplicity and the use of readily available reagents.

Regioselective Functionalization of Imidazole Cores

Once the 4-(trifluoromethyl)-1H-imidazole core is synthesized, the final step is the regioselective introduction of a bromine atom at the C5 position. The electronic properties of the substituted imidazole ring govern the regioselectivity of this electrophilic substitution reaction. The trifluoromethyl group at C4 is a powerful electron-withdrawing group, which deactivates the imidazole ring towards electrophilic attack. However, it directs incoming electrophiles primarily to the C5 position, which is the most electron-rich carbon atom not adjacent to the deactivating group.

The bromination can be achieved using standard electrophilic brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the π-system of the imidazole ring attacks the electrophilic bromine source. This regioselective C-H functionalization is a critical step for obtaining the target compound with high purity. The principle of directed functionalization has been demonstrated in related systems, such as the catalytic oxidative trifluoromethylation of imidazopyridines, where functionalization occurs regioselectively at the carbon adjacent to the ring-junction nitrogen. acs.org

Mechanistic Investigations of Synthesis Routes

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes. The formation of the C-CF₃ bond and the subsequent functionalization of the imidazole ring involve distinct and well-studied mechanistic pathways.

Proposed Reaction Mechanisms for Carbon-Trifluoromethyl Bond Formation

The introduction of the trifluoromethyl group onto an aromatic core is a key challenge in fluorination chemistry. Two primary mechanisms are relevant for the synthesis of the 4-(trifluoromethyl)-1H-imidazole precursor.

Copper-Mediated Cross-Coupling: This mechanism involves the use of a copper catalyst to facilitate the formation of the C-CF₃ bond. nih.govnih.gov Reagents like sodium trifluoroacetate (B77799) (CF₃CO₂Na), when heated with a copper(I) salt (e.g., CuI), can undergo decarboxylation to generate a trifluoromethylcopper (B1248711) (CF₃Cu) species. nih.gov This organometallic reagent can then participate in a cross-coupling reaction with an appropriate imidazole precursor to form the C4-CF₃ bond. This process typically requires high temperatures and polar aprotic solvents. nih.gov

Radical Trifluoromethylation: An alternative pathway involves the generation of a trifluoromethyl radical (CF₃•). orientjchem.org Reagents such as the Langlois' reagent (CF₃SO₂Na) or Togni's reagents (hypervalent iodine compounds) can serve as sources for the CF₃• radical upon initiation by an oxidant or light. orientjchem.orgchem-station.com The highly reactive trifluoromethyl radical can then add to an unsaturated precursor during the imidazole ring formation, or directly substitute a C-H bond on a pre-formed imidazole ring under specific catalytic conditions. orientjchem.org

Role of Nucleophilic and Electrophilic Attacks on the Imidazole Ring

The reactivity of the imidazole ring is characterized by its ability to engage in both nucleophilic and electrophilic interactions.

Nucleophilic Character: During the synthesis of the imidazole ring, various intermediates act as nucleophiles. For example, in MCRs, amine components perform nucleophilic attacks on carbonyl carbons. rsc.org The N3 nitrogen of the imidazole ring, with its sp²-hybridized lone pair, can act as a nucleophile, participating in reactions like alkylation. youtube.com

Electrophilic Attack: The bromination of the 4-(trifluoromethyl)-1H-imidazole core is a classic example of an electrophilic aromatic substitution. The π-electrons of the imidazole ring initiate a nucleophilic attack on an electrophilic bromine species (e.g., Br⁺). The presence of the electron-withdrawing CF₃ group at C4 deactivates the ring but directs the attack to the C5 position. The resulting intermediate, an arenium ion or sigma complex, is stabilized by resonance involving the nitrogen atoms before losing a proton to restore aromaticity and yield the final 5-bromo product.

Influence of Reaction Conditions and Catalytic Systems

The success of synthesizing this compound is highly dependent on the careful selection of reaction conditions and catalysts.

Catalysis: The choice of catalyst is paramount. In MCRs, catalysts like HBF₄–SiO₂ not only accelerate the reaction but can also be recycled, enhancing the green credentials of the synthesis. rsc.org The catalyst can also dictate the product outcome; for instance, zinc and lithium tetrafluoroborates can selectively favor the formation of tetra- or trisubstituted imidazoles, respectively. rsc.org For trifluoromethylation, the choice between a copper-based system or a radical initiator will depend on the specific precursors and desired reaction pathway. nih.govorientjchem.org

Reaction Conditions: Temperature, solvent, and reaction time are critical variables. Copper-mediated trifluoromethylations often demand high temperatures (>150 °C) to induce decarboxylation. nih.gov In contrast, many MCRs and oxidative cyclizations can proceed under milder conditions. rsc.orgacs.org The solvent choice can influence reactant solubility, catalyst activity, and the stability of intermediates. Polar aprotic solvents are common in organometallic cross-coupling, while alcohols or even solvent-free conditions may be employed in MCRs. rsc.orgnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide (NBS) |

| Sodium trifluoroacetate |

| 3,3,3-trifluoro-1-phenylpropane-1,2-dione |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) |

| 4-(trifluoromethyl)-1H-imidazole |

Chemical Reactivity and Transformation Studies

Halogen Reactivity in 5-Bromo-4-(trifluoromethyl)-1H-imidazole

The bromine atom attached to the imidazole (B134444) ring is a primary site for functionalization, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

The bromo group at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The strong electron-withdrawing nature of the adjacent trifluoromethyl group enhances the electrophilicity of the C5 carbon, facilitating the oxidative addition step in the catalytic cycle. A variety of aryl, heteroaryl, and vinyl groups can be introduced at this position. nih.gov Efficient coupling can be achieved using catalysts like Pd(dppf)Cl₂ with a suitable base such as potassium carbonate. nih.govresearchgate.net

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling the bromoimidazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for synthesizing substituted alkenes. organic-chemistry.org The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity. rsc.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the bromoimidazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for creating carbon-carbon bonds between sp² and sp hybridized carbons. nih.gov

Below is an interactive data table summarizing representative conditions for these cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | DME, Dioxane/H₂O |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Diisopropylamine | THF, DMF |

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for the bromo moiety. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. youtube.com In this compound, the potent electron-withdrawing trifluoromethyl group, along with the inherent electron-deficient nature of the imidazole ring, significantly activates the C5 position towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination sequence that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com However, some SNAr reactions may proceed through a concerted mechanism. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion.

The reaction is typically carried out in the presence of a base and often requires heating. The choice of solvent can also influence the reaction rate and outcome. The high electrophilicity of the C5 position in this compound makes SNAr a viable strategy for introducing a range of functional groups.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key modulator of the compound's chemical properties and reactivity.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.gov Its presence on the imidazole ring has several significant electronic effects:

Increased Acidity: The CF₃ group significantly increases the acidity of the imidazole N-H proton by stabilizing the resulting imidazolate anion through inductive effects.

Ring Deactivation: It deactivates the imidazole ring towards electrophilic aromatic substitution by withdrawing electron density.

Activation for Nucleophilic Attack: As mentioned previously, the CF₃ group strongly activates the ring for nucleophilic aromatic substitution at the C5-bromo position. nih.gov

Influence on Lipophilicity: The CF₃ group is known to increase the lipophilicity of molecules, a property that is often desirable in medicinal chemistry. mdpi.com

The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the imidazole ring, making it more susceptible to reactions with nucleophiles. nih.gov

The trifluoromethyl group is generally considered to be highly stable and chemically inert, making its direct transformation challenging. It is resistant to many common reaction conditions, including strong acids, bases, and oxidizing agents. However, under specific and often harsh conditions, transformations can be induced. For instance, reductive defluorination or hydrolysis to a carboxylic acid group are known transformations but typically require forcing conditions that may not be compatible with the imidazole ring. In the context of this compound, the CF₃ group is primarily valued for its electronic influence and stability, rather than as a reactive handle for further derivatization.

Imidazole Nitrogen Reactivity and Derivatization

The imidazole ring contains two nitrogen atoms, both of which can participate in chemical reactions. The N-H proton is acidic and can be removed by a base to form an imidazolate anion, which is a potent nucleophile. This allows for derivatization at the nitrogen positions.

N-Alkylation: The nitrogen atoms of the imidazole ring can be readily alkylated using various alkylating agents such as alkyl halides or tosylates in the presence of a base. beilstein-journals.org Due to the asymmetry of the 4,5-disubstituted imidazole ring, N-alkylation can lead to a mixture of two regioisomers: the N1- and N3-alkylated products. The regioselectivity of the alkylation can be influenced by several factors, including the nature of the substituent at C4 and C5, the alkylating agent, the base, and the solvent used. For instance, using a strong base like sodium hydride in a non-polar solvent often favors alkylation at the sterically less hindered nitrogen.

N-Arylation: Similar to N-alkylation, N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. nih.govorganic-chemistry.orgmit.edu These reactions provide a direct route to N-aryl imidazoles, which are important scaffolds in many biologically active compounds. The choice of catalyst and ligand system is critical for achieving high yields and regioselectivity. researchgate.netsemanticscholar.org

The following table provides a summary of the derivatization possibilities at the imidazole nitrogen.

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-5-bromo-4-(trifluoromethyl)-1H-imidazole |

| N-Arylation | Aryl Halide (Ar-X) | Cu or Pd catalyst, Base, Solvent | N-Aryl-5-bromo-4-(trifluoromethyl)-1H-imidazole |

| N-Arylation | Arylboronic Acid (Ar-B(OH)₂) | Cu(OAc)₂, Base, Solvent | N-Aryl-5-bromo-4-(trifluoromethyl)-1H-imidazole |

N-Alkylation and N-Acylation Reactions

The introduction of alkyl or acyl groups onto the nitrogen atoms of the imidazole ring is a fundamental strategy for modulating the compound's biological activity and physicochemical properties. For this compound, the presence of two distinct nitrogen atoms (N-1 and N-3) raises the possibility of forming two different regioisomers upon N-alkylation or N-acylation. The regioselectivity of these reactions is typically influenced by the steric and electronic nature of the substituents on the imidazole ring, the type of electrophile used, and the reaction conditions.

Despite the importance of such transformations, a thorough search of the scientific literature reveals a lack of specific studies detailing the N-alkylation and N-acylation of this compound. While general methodologies for the N-alkylation of various imidazole derivatives are well-established, often employing bases such as sodium hydride, potassium carbonate, or organic amines in polar aprotic solvents, specific examples with experimental conditions, yields, and regioselective outcomes for this particular substrate are not documented. derpharmachemica.com For instance, studies on 4- and 5-nitroimidazoles show that reaction conditions like temperature and the choice of base and solvent significantly impact the yield and kinetics of N-alkylation. derpharmachemica.com However, without direct experimental data, the specific behavior of this compound in these reactions remains speculative.

Similarly, N-acylation reactions, typically carried out using acyl chlorides or anhydrides, have not been specifically reported for this compound. The electronic impact of the bromo and trifluoromethyl groups would likely influence the nucleophilicity of the imidazole nitrogens, but empirical data is required to confirm these effects.

Protection and Deprotection Strategies of Imidazole Nitrogens

The use of protecting groups for the imidazole nitrogens is a crucial aspect of multi-step syntheses involving this heterocycle. Protecting groups can prevent unwanted side reactions and can also influence the regioselectivity of subsequent transformations. Common protecting groups for imidazoles include Boc (tert-butoxycarbonyl), Trityl (triphenylmethyl), and various silyl (B83357) ethers.

However, a review of the available literature indicates that specific studies on the protection and deprotection of this compound are not available. While general principles of imidazole protection are well-understood, the stability and reactivity of these protecting groups can be significantly affected by the presence of the electron-withdrawing trifluoromethyl group and the bromo substituent. For example, the conditions required for the removal of a Boc group might need to be optimized to avoid undesired reactions involving the bromo or trifluoromethyl moieties. Research on other substituted benzimidazoles has explored N-arylation with and without protection of an amino group, highlighting the importance of such strategies in complex syntheses. mdpi.com The absence of such dedicated studies for this compound means that researchers must rely on analogies from other halogenated and trifluoromethylated imidazoles, with the understanding that optimization would be necessary.

Hydrogen Bonding Interactions and Tautomerism

The imidazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). The presence of a bromine atom and a trifluoromethyl group can influence the hydrogen bonding capabilities of this compound. The electron-withdrawing nature of the trifluoromethyl group, in particular, could increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. frontiersin.org

Computational and experimental studies on other fluorinated organic molecules have demonstrated the role of fluorine in hydrogen bonding. mdpi.com However, specific investigations into the intra- and intermolecular hydrogen bonding patterns of this compound are not reported in the current literature. Such studies would be valuable for understanding its solid-state structure and its interactions with biological macromolecules.

Furthermore, 1H-imidazoles substituted at the 4- and 5-positions can exist as two different tautomers. For the title compound, this would involve the migration of the proton between the N-1 and N-3 positions, resulting in an equilibrium between this compound and 4-Bromo-5-(trifluoromethyl)-1H-imidazole. Theoretical calculations on the migration of hydrogen and halogen atoms in imidazole rings have been performed, providing insight into the energetics of such processes. arkat-usa.orgresearchgate.net The relative stability of these tautomers is influenced by the electronic effects of the substituents. To date, no specific experimental or computational studies have been published that determine the predominant tautomeric form of this compound in different phases or solvents.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques and Their Application

Advanced spectroscopic methods are critical for the detailed structural elucidation of complex organic molecules. Techniques such as two-dimensional NMR (2D NMR) and high-resolution mass spectrometry (HRMS) would be indispensable in confirming the structure of 5-Bromo-4-(trifluoromethyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information.

¹H NMR: The imidazole (B134444) ring possesses a single proton at the C2 position. This proton would be expected to appear as a singlet in the ¹H NMR spectrum. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the bromine atom, and the trifluoromethyl group. Based on data for the related compound, 4-(Trifluoromethyl)-1H-imidazole, the C2-H proton signal is observed at approximately 7.8 ppm. The introduction of a bromine atom at the C5 position is expected to cause a downfield shift of this signal.

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule (two from the imidazole ring and one from the trifluoromethyl group, with the C-Br and C-CF₃ carbons also being distinct). The trifluoromethyl group's carbon would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the imidazole ring carbons would be significantly affected by the substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum would be the simplest, showing a single signal, likely a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment of the CF₃ group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H (C2-H) | > 7.8 | Singlet (s) | N/A |

| ¹³C (C2) | Varies | Singlet (s) | N/A |

| ¹³C (C4) | Varies | Quartet (q) | J(C-F) ≈ 270 Hz |

| ¹³C (C5) | Varies | Singlet (s) | N/A |

| ¹³C (CF₃) | Varies | Quartet (q) | J(C-F) ≈ 270 Hz |

| ¹⁹F (CF₃) | Varies | Singlet (s) | N/A |

Note: The predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₄H₂BrF₃N₂.

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

| [M]+ | 229.935 | 231.933 |

| [M+H]+ | 230.943 | 232.941 |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

X-ray Crystallography

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-4-(trifluoromethyl)-1H-imidazole, these calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its behavior.

The electronic structure of this compound is significantly influenced by its substituents. The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group is expected to lower the energy levels of the molecular orbitals. nih.gov Calculations, typically performed using methods like Hartree-Fock (HF) or Density Functional Theory (DFT), can provide precise values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Furthermore, these calculations can map the electrostatic potential (ESP) surface, highlighting regions of positive and negative charge. This is instrumental in predicting sites susceptible to electrophilic or nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) population analyses can quantify the partial charges on each atom, offering a more detailed picture of the electron distribution within the molecule.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d,p) level of theory.)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions due to its balance of accuracy and computational cost. researchgate.net For this compound, DFT studies can be employed to explore various reaction pathways, such as nucleophilic aromatic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. nih.gov

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. For instance, a DFT study could elucidate the preferred site of nucleophilic attack on the imidazole (B134444) ring, considering the electronic effects of the bromo and trifluoromethyl substituents. These studies can also predict the regioselectivity and stereoselectivity of reactions, which is crucial for synthetic applications. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While the imidazole ring itself is rigid, the trifluoromethyl group can rotate. Molecular Dynamics (MD) simulations can be used to study the conformational landscape of this compound and its derivatives. pensoft.net MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. researchgate.net

These simulations can reveal the preferred rotational conformations of the trifluoromethyl group and any potential steric interactions with the adjacent bromine atom. Understanding the conformational preferences is important as it can influence the molecule's interaction with biological targets or its packing in a crystal lattice. science.gov The stability of different conformers can be assessed by analyzing the potential energy surface.

Prediction of Reactivity and Selectivity using Computational Models

Computational models can predict the reactivity and selectivity of this compound. One powerful approach is the use of Fukui functions, which are derived from DFT calculations. researchgate.netnih.gov Fukui functions indicate the change in electron density at a given point in the molecule when an electron is added or removed. nih.gov This allows for the identification of the most electrophilic and nucleophilic sites in the molecule. komorowski.edu.pl

For this compound, Fukui function analysis could predict that the carbon atom attached to the bromine is a likely site for nucleophilic attack, while the nitrogen atoms of the imidazole ring are potential sites for electrophilic attack. researchgate.net These predictions can guide the design of synthetic routes and help to rationalize experimentally observed outcomes.

Table 2: Predicted Fukui Indices for Selected Atoms of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| C2 | 0.08 | 0.12 |

| N1 | 0.05 | 0.25 |

| N3 | 0.06 | 0.23 |

| C4 | 0.15 | 0.05 |

| C5 | 0.28 | 0.03 |

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of a series of compounds based on their molecular descriptors. acs.org For derivatives of this compound, QSPR models could be developed to predict physicochemical properties such as solubility, boiling point, and partition coefficient.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting the outcome of pericyclic reactions and other reactions involving orbital interactions. wikipedia.org The theory focuses on the interaction between the HOMO of one reactant and the LUMO of another.

For this compound, FMO theory can be applied to understand its behavior in reactions such as Diels-Alder or 1,3-dipolar cycloadditions. acs.org The energies and symmetries of the HOMO and LUMO will determine whether a reaction is allowed and what the preferred regiochemistry will be. The electron-withdrawing substituents are expected to lower the energy of the LUMO, making the molecule a better electron acceptor in such reactions. nih.gov

Applications in Advanced Materials Science and Ligand Design

Optoelectronic Materials Science

Role in Dye-Sensitized Solar Cells (DSSCs)

While direct studies incorporating 5-Bromo-4-(trifluoromethyl)-1H-imidazole into dye-sensitized solar cells (DSSCs) are not extensively documented, the broader class of imidazole (B134444) derivatives has been recognized for its potential in various photovoltaic applications. Organic dyes, porphyrins, and inorganic complexes containing imidazole motifs have been explored as sensitizers in DSSCs. nih.gov The introduction of imidazole chromophores in the molecular structure of dyes can enhance light-harvesting properties and reduce charge recombination, owing to the extension of the π-conjugated systems and their hydrophobic nature. nih.gov

Research on the closely related compound, 4-(trifluoromethyl)-1H-imidazole (THI), in perovskite solar cells (a different type of photovoltaic technology) has shown that it can act as an effective passivation agent. nih.gov In that context, THI coordinates with lead ions (Pb²⁺), reducing defect density and improving the crystallinity of the perovskite films. nih.gov This passivation leads to an enhancement in the power conversion efficiency (PCE) of the solar cells. nih.gov

The key findings from the study on 4-(trifluoromethyl)-1H-imidazole in perovskite solar cells are summarized below, suggesting potential analogous roles for this compound in improving solar cell performance.

Table 1: Performance of Perovskite Solar Cells with and without 4-(trifluoromethyl)-1H-imidazole (THI) Passivation

| Device Configuration | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) (mA cm-2) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

| Control | 1.05 | 21.39 | 73.44 | 16.49 |

| 0.16 wt% THI | 1.07 | 22.04 | 80.19 | 18.97 |

Luminescent Properties and Applications

Imidazole derivatives are integral to the design of luminescent metal complexes, which are of great interest for applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs). The photophysical properties of these complexes, such as their emission color, quantum yield, and lifetime, can be finely tuned by modifying the structure of the ligands. nih.govresearchgate.net

Specifically, iridium(III) complexes have been a major focus of research in the development of phosphorescent materials. nih.gov Studies on homoleptic iridium(III) metal complexes with 5-(trifluoromethyl)imidazo[4,5-b]pyridin-2-ylidene-based ligands have demonstrated their potential as blue-emitting phosphors. nih.gov These complexes exhibit high photoluminescent quantum yields and have been successfully used to fabricate efficient electrophosphorescent devices. nih.gov

The facial (f) and meridional (m) isomers of these iridium complexes show different emission characteristics, with the facial isomers typically exhibiting narrower blue emission bands and higher quantum yields. nih.gov The key performance data for OLEDs based on one such complex, f-tpb1, are presented below.

Table 2: Electroluminescence Data for an OLED Device Using an Iridium(III) Complex with a Trifluoromethylated Imidazole-based Ligand (f-tpb1)

| Device Type | Maximum External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |

| Electrophosphorescent | 13.5 | (0.15, 0.23) |

| Hyperluminescent | 29.6 | (0.13, 0.11) |

These results underscore the potential of trifluoromethylated imidazole ligands in creating highly efficient blue emitters for OLED applications. The incorporation of a bromine atom, as in this compound, could further modify the photophysical properties of such complexes through the heavy-atom effect, potentially influencing intersystem crossing rates and phosphorescence efficiency. This makes this compound an intriguing candidate for the development of new phosphorescent materials.

Functional Materials for Environmental Applications

The unique chemical structure of this compound also positions it as a promising candidate for the development of functional materials aimed at addressing environmental challenges, such as carbon dioxide capture and pollutant sensing.

Carbon Dioxide Capture and Fixation Technologies

Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs) are classes of porous materials that have shown significant promise for CO₂ capture due to their high surface areas and tunable structures. nih.govnih.gov The performance of these materials can be enhanced by functionalizing the organic linkers with molecules that have a high affinity for CO₂.

Research has demonstrated that the introduction of functionalized imidazole derivatives into ZIF-8, a well-known ZIF, through a process called solvent-assisted ligand exchange (SALE), can significantly improve its CO₂ adsorption capacity. acs.org In one study, various functionalized imidazoles, including those with bromo and trifluoromethyl groups, were exchanged into the ZIF-8 framework. acs.org The use of halogenated imidazole derivatives led to a notable increase in CO₂ adsorption. acs.org

Table 3: Enhancement of CO₂ Adsorption in ZIF-8 via Solvent-Assisted Ligand Exchange (SALE) with Functionalized Imidazoles

| Ligand Exchanged into ZIF-8 | Functional Group | Increase in CO₂ Adsorption (after 24h SALE) |

| 2-chloroimidazole | -Cl | 11-22% |

| 2-bromoimidazole | -Br | 11-22% |

| 2-trifluoromethylbenzimidazole | -CF₃ | 11-22% |

| 2-mercaptobenzimidazole | -SH | 32% |

| 2-nitroimidazole | -NO₂ | 100% |

The presence of electron-withdrawing groups like halogens and trifluoromethyl on the imidazole ring can enhance the interaction with CO₂ molecules. Therefore, this compound would be a highly suitable candidate for functionalizing MOFs and ZIFs to improve their CO₂ capture performance. Additionally, imidazole-functionalized MOFs have been shown to catalyze the conversion of CO₂ into valuable cyclic carbonates. soton.ac.uk

Ionic liquids (ILs) based on imidazolium (B1220033) cations are also being explored for CO₂ capture. The acidity of the imidazolium cation can be exploited in combination with a superbase to achieve equimolar capture of CO₂. rsc.org The specific substituents on the imidazole ring can influence the physical and chemical properties of the resulting ILs, affecting their CO₂ uptake. nih.gov

Sensing and Adsorption Applications

The imidazole scaffold is a versatile platform for the development of chemosensors for the detection of various ions and molecules. Imidazole-based fluorescent chemosensors have been designed for the detection of environmentally significant ions such as copper (Cu²⁺), sulfide (B99878) (S²⁻), cyanide (CN⁻), and mercury (Hg²⁺). nih.govrsc.org

The sensing mechanism often involves the coordination of the target analyte to the imidazole derivative, leading to a change in its optical properties, such as a color change (colorimetric) or a change in fluorescence intensity (fluorometric). nih.gov For example, a novel imidazole derivative was developed as an "ON-OFF" colorimetric and fluorometric chemosensor for the sequential determination of Cu²⁺ and S²⁻ ions in aqueous media. nih.gov The detection limits for these ions were found to be in the nanomolar and micromolar range, respectively. nih.gov

Table 4: Detection Limits of an Imidazole-Based Chemosensor for Cu²⁺ and S²⁻ Ions

| Analyte | Detection Limit (LOD) |

| Copper (Cu²⁺) | 1.01 nM |

| Sulfide (S²⁻) | 1.25 µM |

The presence of bromo and trifluoromethyl groups on the imidazole ring of this compound could be exploited to modulate the electronic properties and binding affinity of chemosensors derived from it. This could lead to the development of highly sensitive and selective sensors for various environmental pollutants. Furthermore, materials functionalized with such imidazole derivatives could also be explored for the adsorption and removal of pollutants from water.

Synthetic Utility As a Building Block in Complex Molecule Synthesis

Role in Heterocycle Synthesis

The application of 5-Bromo-4-(trifluoromethyl)-1H-imidazole as a precursor in the synthesis of more complex heterocyclic systems is a cornerstone of its utility. The reactive bromine at the 5-position allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality enables the fusion of additional rings onto the imidazole (B134444) core, leading to the creation of novel polycyclic and fused heterocyclic systems. astate.edunih.gov

Furthermore, the imidazole ring itself can undergo various chemical transformations, providing access to a broader range of heterocyclic structures. researchgate.net The presence of the trifluoromethyl group can direct these reactions and influence the properties of the resulting heterocycles. nih.gov Synthetic strategies often involve the initial modification of the imidazole core, followed by reactions at the bromine site, or vice versa, offering a high degree of flexibility in the design of target molecules.

Scaffold for Bioactive Molecule Research

In the realm of medicinal chemistry, the imidazole scaffold is a well-established "privileged structure," frequently found in a wide array of biologically active compounds and approved drugs. mdpi.comnih.gov this compound serves as an excellent starting point for the development of new therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that can improve the pharmacokinetic profile of a drug candidate. smolecule.com

The bromo substituent provides a convenient attachment point for various pharmacophoric groups through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the imidazole core to optimize interactions with biological targets. ontosight.ai For instance, this scaffold has been investigated for the development of kinase inhibitors, a significant class of anticancer agents, where the imidazole can mimic the hinge-binding region of ATP. nih.gov

Intermediates in Agrochemical Research

The development of novel and effective agrochemicals is another area where this compound demonstrates significant potential. The imidazole moiety is present in a number of commercially successful fungicides and herbicides. ontosight.ai The trifluoromethyl group, in particular, is a common feature in modern agrochemicals, often contributing to increased efficacy and metabolic stability in plants and insects. semanticscholar.orgresearchgate.net

The synthetic versatility of this compound allows for the creation of a wide range of derivatives that can be screened for pesticidal activity. ccspublishing.org.cn By modifying the substituents on the imidazole ring, researchers can fine-tune the biological activity and selectivity of the resulting compounds, aiming to develop new crop protection agents with improved environmental profiles.

Diversification Strategies for Imidazole-Based Compound Libraries

The creation of compound libraries for high-throughput screening is a critical component of modern drug discovery and agrochemical research. This compound is an ideal building block for the generation of diverse imidazole-based libraries. nih.govbenthamscience.com Its two distinct points of functionality—the reactive bromine atom and the imidazole ring itself—allow for a combinatorial approach to synthesis.

Libraries can be constructed by reacting a common this compound core with a variety of coupling partners at the bromine position. Further diversity can be introduced by subsequent reactions on the imidazole ring, such as N-alkylation or N-arylation. derpharmachemica.com This strategy enables the rapid generation of a large number of structurally related compounds, increasing the probability of identifying hits with desired biological activities. The use of solid-phase synthesis techniques can further streamline the library production process. mdpi.com

Future Directions and Emerging Research Avenues

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact by minimizing hazardous substances and improving energy efficiency. jipbs.com Future research on 5-Bromo-4-(trifluoromethyl)-1H-imidazole will likely prioritize the development of eco-friendly synthetic routes.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging research could focus on:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields, aligning with green chemistry principles by reducing energy consumption. nih.gov

Biocatalysis: Employing enzymes or whole-cell systems as catalysts offers a highly selective and environmentally benign alternative to conventional chemical catalysts. jipbs.com The use of natural catalysts like lemon juice has been explored for other imidazole (B134444) derivatives. jipbs.com

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are combined in a single vessel without isolating intermediates can significantly increase efficiency and reduce solvent usage and waste. nih.govrsc.org

Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. nih.gov Developing synthetic protocols that are effective in aqueous environments would be a significant advancement.

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Synthesis | Potential Sustainable Protocols |

|---|---|---|

| Catalyst | Often heavy metals or strong acids/bases | Biocatalysts, solid-supported catalysts rsc.org |

| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |

| Energy Input | Prolonged heating | Microwave irradiation, sonication |

| Waste Generation | High, often hazardous | Minimized through atom economy |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

Exploration of Novel Reactivity Patterns

The electronic properties of the imidazole ring are significantly influenced by the electron-withdrawing trifluoromethyl group and the bromine atom, opening avenues for exploring new chemical transformations.

Future studies could investigate:

Cross-Coupling Reactions: The bromine atom at the C5 position is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions would allow for the introduction of a wide array of functional groups, leading to a diverse library of derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds of the imidazole ring is a powerful strategy for molecular diversification. researchgate.net Research into regioselective C-H activation would provide more efficient routes to complex substituted imidazoles.

Reactivity of the Trifluoromethyl Group: While generally considered stable, the CF3 group can participate in specific chemical transformations. acs.org Investigating its potential for defluorinative functionalization or its influence on the acidity of the N-H proton could uncover novel reactivity.

Photochemical Reactions: Light-induced reactions offer unique pathways for chemical synthesis. acs.org Exploring the photochemical trifluoromethylation or bromination of imidazole precursors could lead to more efficient and selective synthetic methods.

Advanced Computational Modeling for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental design. orientjchem.orgnih.gov For this compound, advanced computational modeling can provide critical insights.

Key areas for computational investigation include:

Prediction of Physicochemical Properties: DFT calculations can be used to predict properties such as molecular geometry, electronic structure, dipole moment, and spectroscopic signatures (NMR, IR). orientjchem.orgresearchgate.net

Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of potential reactions, helping to understand reaction mechanisms and predict the feasibility and selectivity of new transformations. researchgate.net

Molecular Docking Studies: For applications in medicinal chemistry, computational docking can predict the binding affinity and mode of interaction of the compound with biological targets like enzymes or receptors. nih.govplos.org

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule and its derivatives, which is crucial for drug development. nih.govplos.org

Table 2: Computationally Predictable Properties and Their Significance

| Property | Computational Method | Significance |

|---|---|---|

| Molecular Geometry | DFT Optimization | Understanding 3D structure and steric effects. |

| Electronic Properties (HOMO/LUMO) | DFT, TD-DFT nih.gov | Predicting reactivity, electronic transitions, and charge transfer. researchgate.net |

| Spectroscopic Data (NMR, IR) | DFT (GIAO method) orientjchem.org | Aiding in structural characterization and confirmation. |

| Binding Affinity | Molecular Docking | Evaluating potential as a therapeutic agent. plos.org |

| Pharmacokinetics | ADMET Simulation | Assessing drug-likeness and potential toxicity. plos.org |

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazole moiety is an excellent building block for such assemblies due to its ability to participate in hydrogen bonding and coordination with metal ions. nih.gov

Future research could focus on:

Halogen Bonding: The bromine atom on the imidazole ring can act as a halogen bond donor, interacting with Lewis bases. nih.gov This interaction can be exploited to construct ordered supramolecular structures like halogen-bonded organic frameworks (XOFs). rsc.org

Coordination Chemistry: The nitrogen atoms of the imidazole ring are effective ligands for a wide range of metal ions. This allows for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govfau.de

Host-Guest Chemistry: The compound or its derivatives could be incorporated into larger host molecules, such as cyclodextrins, to form inclusion complexes, potentially enhancing solubility or stability. nih.gov

The electron-rich nature of the imidazole ring and its capacity for various non-covalent interactions make it a prime candidate for creating complex, functional supramolecular systems. nih.gov

Design of Next-Generation Functional Materials

The unique combination of a halogen, a trifluoromethyl group, and an aromatic heterocycle makes this compound a promising building block for novel functional materials.

Potential applications include:

Metal-Organic Frameworks (MOFs): Incorporating this molecule as a linker in MOFs could lead to materials with tailored properties for gas storage, separation, or catalysis. mdpi.comrsc.org The trifluoromethyl group can enhance the chemical stability and hydrophobicity of the resulting MOF. nih.gov

Covalent Organic Frameworks (COFs): The reactive sites on the molecule allow for its integration into porous, crystalline COFs, which have applications in catalysis and electronics. ossila.com

Ionic Liquids: Imidazole-based structures are common in ionic liquids. Functionalization with bromo- and trifluoromethyl- groups could lead to new ionic liquids with specific thermal and electrochemical properties.

Pharmaceuticals and Agrochemicals: The imidazole core is a well-known scaffold in many biologically active compounds. nih.govorientjchem.org The presence of fluorine often enhances metabolic stability and binding affinity, making derivatives of this compound interesting candidates for drug discovery and agrochemical development. beilstein-journals.orgthieme-connect.com

Q & A

Basic: What are the optimized synthetic routes for 5-Bromo-4-(trifluoromethyl)-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves halogenation and trifluoromethylation steps. For bromo-substituted imidazoles, regioselective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) . Introducing the trifluoromethyl group often requires Cu-mediated cross-coupling or direct electrophilic substitution, with yields varying between 73% and 86% depending on solvent polarity (e.g., DMF vs. THF) and catalyst loading . Lower yields (<75%) may result from steric hindrance or competing side reactions, necessitating purification via column chromatography (Rf values: 0.65–0.83) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- FTIR : Identifies C-Br (590–592 cm⁻¹) and C=N (1611–1617 cm⁻¹) stretching vibrations .

- ¹H NMR : Aromatic protons appear at δ 7.36–8.35 ppm, with splitting patterns indicating substitution geometry .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z 222–286) confirm molecular weight, while fragmentation patterns validate the bromine isotope signature .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length: 0.011 Å) for structural validation .

Basic: How does the reactivity of this compound vary with electrophilic/nucleophilic agents?

Methodological Answer:

The bromine atom is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the trifluoromethyl group stabilizes the imidazole ring against electrophilic attacks. For example:

- Nucleophilic Substitution : Pd-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups in >80% yield .

- Electrophilic Substitution : Nitration at the 2-position occurs only under strong acidic conditions (HNO₃/H₂SO₄) due to the electron-withdrawing CF₃ group .

Advanced: How can regioselectivity challenges in synthesizing polysubstituted imidazoles be addressed?

Methodological Answer:

Regioselectivity is controlled by:

- Directing Groups : Use of methoxy or methyl groups to steer bromination/trifluoromethylation to specific positions .

- Catalytic Systems : Cu(I) catalysts enhance selectivity for CF₃ insertion at the 4-position, minimizing byproducts .

- Computational Pre-screening : Density Functional Theory (DFT) predicts transition-state energies to optimize reaction pathways .

Advanced: What computational strategies improve reaction design for imidazole derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Predict thermodynamic feasibility (ΔG, ΔH) of substitution reactions .

- Machine Learning (ML) : Trained on reaction databases, ML models recommend optimal solvents/catalysts (e.g., DMF with CuBr for CF₃ insertion) .

- Molecular Dynamics (MD) : Simulate steric effects in crowded imidazole systems to avoid low-yield pathways .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., cytotoxicity vs. binding affinity)?

Methodological Answer:

- Dose-Response Analysis : Validate cytotoxicity (IC₅₀) and EGFR inhibition (Kd) across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

- ADMET Modeling : Use tools like SwissADME to assess bioavailability and false-positive risks from assay artifacts .

- Structural Analog Comparison : Compare with derivatives (e.g., 5-chloro or 6-bromo analogs) to isolate the impact of bromine/CF₃ groups .

Advanced: What methodologies validate the environmental safety of imidazole derivatives during disposal?

Methodological Answer:

- Aquatic Toxicity Assays : Test LC₅₀ values for Daphnia magna or zebrafish embryos to assess acute toxicity .

- Biodegradation Studies : Monitor degradation rates in soil/water matrices via HPLC-MS to identify persistent metabolites .

- Green Chemistry Metrics : Calculate E-factors (waste/product ratio) and atom economy for synthesis routes to minimize ecological impact .

Advanced: How can X-ray crystallography address discrepancies in proposed imidazole structures?

Methodological Answer:

- Single-Crystal Analysis : Resolve bond angles and torsional strain (e.g., Br-C-N-CF₃ dihedral angles) to confirm regiochemistry .

- Disorder Modeling : Apply refinement algorithms (e.g., SHELXL) to correct for crystallographic disorder in bromine/CF₃ groups .

- Comparative Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries to validate novel configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.